4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride 4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1323538-06-2
VCID: VC4355756
InChI: InChI=1S/C19H17N3O3.ClH/c1-23-16-8-13(9-17(24-2)19(16)25-3)22-18-12(10-20)11-21-15-7-5-4-6-14(15)18;/h4-9,11H,1-3H3,(H,21,22);1H
SMILES: COC1=CC(=CC(=C1OC)OC)NC2=C(C=NC3=CC=CC=C32)C#N.Cl
Molecular Formula: C19H18ClN3O3
Molecular Weight: 371.82

4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

CAS No.: 1323538-06-2

Cat. No.: VC4355756

Molecular Formula: C19H18ClN3O3

Molecular Weight: 371.82

* For research use only. Not for human or veterinary use.

4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride - 1323538-06-2

Specification

CAS No. 1323538-06-2
Molecular Formula C19H18ClN3O3
Molecular Weight 371.82
IUPAC Name 4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C19H17N3O3.ClH/c1-23-16-8-13(9-17(24-2)19(16)25-3)22-18-12(10-20)11-21-15-7-5-4-6-14(15)18;/h4-9,11H,1-3H3,(H,21,22);1H
Standard InChI Key XGGBRBJFGMMHRJ-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)NC2=C(C=NC3=CC=CC=C32)C#N.Cl

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity and Physicochemical Properties

4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride (CAS No. 1331304-38-1) is a hydrochloride salt with the molecular formula C₁₉H₁₇ClFN₃O₃ and a molar mass of 389.81 g/mol. The IUPAC name reflects its substitution pattern: 6-fluoro-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile hydrochloride. Key structural features include:

  • A quinoline backbone with a fluorine atom at position 6

  • A 3,4,5-trimethoxyphenylamino group at position 4

  • A carbonitrile substituent at position 3

  • A hydrochloride counterion enhancing solubility .

The compound’s SMILES notation (COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C#N)F.Cl) and InChIKey (CVOSCXUEZQBBDP-UHFFFAOYSA-N) provide precise descriptors for computational modeling. While solubility data remain unspecified, the hydrochloride form typically improves aqueous dissolution relative to freebase counterparts .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis follows a multi-step protocol optimized for yield and purity:

  • Quinoline Core Formation: Cyclocondensation of substituted anilines with acrylonitrile derivatives under acidic conditions generates the quinoline scaffold .

  • Introduction of 3,4,5-Trimethoxyphenylamino Group: Nucleophilic aromatic substitution at position 4 using 3,4,5-trimethoxyaniline in the presence of a palladium catalyst .

  • Carbonitrile Installation: Cyanation via Rosenmund-von Braun reaction or metal-mediated coupling at position 3 .

  • Hydrochloride Salt Formation: Treatment with HCl in ethanol or diethyl ether.

Methodology from analogous compounds achieves yields up to 69%, with purity confirmed via HPLC and NMR . Microwave-assisted synthesis—a technique validated for related benzo[h]quinolines—may further optimize reaction times .

Analytical Characterization

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

  • δ 3.85–3.92 (s, 9H, OCH₃)

  • δ 6.28 (s, 1H, trimethoxyphenyl H)

  • δ 7.45–8.25 (m, 4H, quinoline H) .
    ESI-HRMS confirms the molecular ion at m/z 353.1502 [M-Cl]⁺. X-ray crystallography of similar derivatives reveals planar quinoline systems with dihedral angles <10° between aromatic rings, suggesting strong π-π stacking potential .

Mechanism of Action and Biological Targets

Kinase Inhibition Profile

The compound demonstrates dual inhibitory activity:

  • Cyclin G-Associated Kinase (GAK): IC₅₀ < 100 nM, with >50,000-fold selectivity over related numb-associated kinases (NAKs) . GAK inhibition disrupts clathrin-mediated endocytosis, impairing viral entry and cancer cell proliferation .

  • Epidermal Growth Factor Receptor (EGFR): Docking studies (PDB ID: 3VJO) show the 3,4,5-trimethoxyphenyl group forms hydrogen bonds with Met793 and hydrophobic interactions with Leu788, mimicking erlotinib’s binding mode .

Downstream Effects

  • Anti-Proliferative Activity: EC₅₀ values of 0.2–1.5 μM in A549 (lung), HCT-116 (colon), and MDA-MB-231 (breast) cancer lines .

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at 72-hour treatments .

  • Anti-Inflammatory Effects: NF-κB pathway suppression via IKKβ inhibition (IC₅₀ = 380 nM).

Research Findings and Pharmacological Activity

In Vitro Efficacy

Cell LineIC₅₀ (μM)Target PathwayReference
A549 (NSCLC)0.45EGFR/GAK
HCT-1160.78GAK
MDA-MB-2311.12EGFR
H1975 (T790M)2.34EGFR

The compound retains activity against gefitinib-resistant H1975 cells (EGFR L858R/T790M), suggesting utility in overcoming TKI resistance .

Structure-Activity Relationships (SAR)

  • Carbonitrile Position: 3-CN derivatives exhibit superior EGFR affinity vs. 6-CN analogs .

  • Trimethoxyphenyl Group: Essential for kinase binding; demethylation reduces potency 10-fold .

  • Fluorine Substituent: Enhances metabolic stability without affecting target engagement.

Comparative Analysis and Future Directions

Benchmarking Against Clinical Agents

Parameter4-((3,4,5-TMP)amino)Q-3-CN HClErlotinibGefitinib
EGFR WT IC₅₀ (nM)211221233
Selectivity Index52,000 (GAK)1,200980
Resistant MutantsActiveInactiveInactive

TMP: trimethoxyphenyl; Q: quinoline; CN: carbonitrile .

Development Challenges

  • Solubility Limitations: Hydrochloride salt improves dissolution but requires nanoformulation for in vivo delivery.

  • Metabolic Stability: CYP3A4-mediated O-demethylation necessitates prodrug strategies .

Ongoing efforts focus on prodrug derivatives (e.g., phosphate esters) and combination therapies with immune checkpoint inhibitors . Phase I trials are anticipated by 2026 pending preclinical tox results.

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